molecular formula C10H10ClNO2 B8625935 Methyl6-chloroindoline-2-carboxylate

Methyl6-chloroindoline-2-carboxylate

Cat. No.: B8625935
M. Wt: 211.64 g/mol
InChI Key: GWPMWXHPXNFEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl6-chloroindoline-2-carboxylate is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and a carboxylate group at the 2nd position of the indoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-chloroindoline-2-carboxylate typically involves the chlorination of indoline-2-carboxylic acid followed by esterification. One common method is to start with indoline-2-carboxylic acid, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The resulting 6-chloro-indoline-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl6-chloroindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives.

    Reduction Reactions: Products include reduced forms of the original compound.

    Oxidation Reactions: Products include oxidized indole derivatives.

Scientific Research Applications

Methyl6-chloroindoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl6-chloroindoline-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-nitro-indoline-2-carboxylate
  • Methyl 6-amino-indoline-2-carboxylate
  • Methyl 6-bromo-indoline-2-carboxylate

Uniqueness

Methyl6-chloroindoline-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other halogenated indoline derivatives. The chlorine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to biological targets .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 6-chloro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3

InChI Key

GWPMWXHPXNFEDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension-solution of ethyl 6-chloroindole-2-carboxylate (20.0 g, 89.4 mmol) in methanol (350 mL) under Ar was added magnesium turnings (21.7 g, 0.89 mol). After 10 min, the internal temperature had risen to 24° C. and effervescence was apparent. The mixture was to 10-15° C. and was maintained for 1.5 h. After this time, the reaction mixture was allowed to warm to ambient temperature, and was stirred for 1 h. The mixture was poured onto saturated aqueous ammonium chloride solution (1 L), and ethyl acetate (300 mL) was added. After 1.5 h sting, the layers were separated, and the aqueous layer was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with brine (200 mL), dried (magnesium sulfate) and concentrated in vacuo to give a brown oil. Purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:3)] afforded the title compound (12.0 g, 63%) as an orange oil which crystallised on standing: IR νmax (film)/cm−1 3375, 2953, 2851, 1737, 1610, 1486, 1438, 1321, 1287, 1204, 1161, 1069, 1011, 948, 906, 846, 796, 794, 594 and 548; NMR δH (400 MHz; CDCl3) 3.27 (1H, dd, J 16.0, 5.0 Hz), 3.34 (1H, ddd, J 16.0, 10.5, 1.0 Hz), 3.76 (3H, s), 4.40 (1H, dd, J 10.5, 5.0 Hz), 4.47 (1H, br s), 6.68 (1H, br d, J 2 Hz), 6.69 (1H, dd, J 7.5, 2.0 Hz) and 6.96 (1H, d, J 7.5 Hz); hplc [Chiralcel OD; hexane-isopropanol (90:10); 1 mL/min; 260 nm] 50% (10.04 min) and 5% (11.61 min).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63%

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